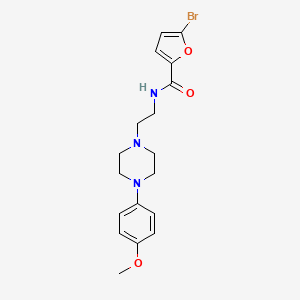

5-bromo-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN3O3/c1-24-15-4-2-14(3-5-15)22-12-10-21(11-13-22)9-8-20-18(23)16-6-7-17(19)25-16/h2-7H,8-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKPGJSPUDDAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition, which includes a furan ring and a piperazine moiety, making it an interesting candidate for pharmacological studies.

Chemical Structure

The molecular formula of this compound is C21H27BrN4O2, indicating a complex arrangement that may facilitate various interactions with biological targets. The presence of bromine and methoxy groups is particularly notable as they can influence the compound's reactivity and binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. It is believed to modulate neurotransmitter levels, particularly in the context of neuropharmacology. The piperazine ring is known for its role in enhancing the binding affinity to serotonin and dopamine receptors, which may contribute to its psychoactive effects.

In Vitro Studies

Research on the biological activity of this compound has included various in vitro assays:

- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, suggesting that this compound may also scavenge free radicals and reduce oxidative stress in cells.

- Enzyme Inhibition : Preliminary data indicate that this compound may inhibit certain enzymes involved in neurotransmitter degradation, such as monoamine oxidase (MAO), which could enhance its efficacy as an antidepressant or anxiolytic agent.

Case Studies

A review on piperazine derivatives highlighted the antimicrobial and antifungal activities associated with compounds structurally related to this compound. In vitro tests demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in treating infections .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide | Structure | Neuroprotective effects; MAO inhibition |

| 4-bromo-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1-sulfonamide | Structure | Antimicrobial activity; enzyme inhibition |

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations

Benzothiophene (Compound 21) and quinoline (C6) cores offer extended aromatic systems, which may enhance binding affinity but increase molecular weight and reduce solubility .

In contrast, the cyano group in FCPPC increases polarity, which may enhance aqueous solubility . The para-methoxyphenyl group on the piperazine in the target compound is structurally distinct from ortho-methoxy (Compound 14) or nitro-substituted (Compound 13c) analogs. Para-substitution often improves steric compatibility with receptor binding pockets .

Linker and Flexibility: The ethyl linker in the target compound balances rigidity and flexibility, whereas longer linkers (e.g., butyl in Compound 14) may reduce target selectivity due to increased conformational freedom .

Fluorinated substituents (FCPPC) and methylallyl groups () may alter pharmacokinetic properties, such as blood-brain barrier penetration .

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide?

The compound is typically synthesized via a multi-step approach:

- Step 1 : Prepare the piperazine derivative (e.g., 4-(4-methoxyphenyl)piperazine) through nucleophilic substitution or reductive amination.

- Step 2 : Functionalize the ethylamine linker by reacting the piperazine with 1,2-dibromoethane or similar alkylating agents.

- Step 3 : Couple the resulting amine intermediate with 5-bromofuran-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures yields the final product.

Q. How is the compound structurally characterized to confirm purity and identity?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and integration ratios. For example, the furan carbonyl carbon appears at ~160 ppm in C NMR, while the piperazine protons resonate as broad singlets at ~2.5–3.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is verified using a C18 column and UV detection at 254 nm.

- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 449.2 for C₁₈H₂₁BrN₃O₃).

Table 1 : Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₁BrN₃O₃ | PubChem |

| Molecular Weight | 407.28 g/mol | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bonds | 6 | PubChem |

Q. What are the primary biological targets of this compound in pharmacological studies?

The compound’s piperazine and furan moieties suggest activity at dopamine receptors , particularly D2 and D3 subtypes. Competitive radioligand binding assays (e.g., using [³H]spiperone) reveal submicromolar affinity (Kᵢ ~50–200 nM), with selectivity modulated by the 4-methoxyphenyl group . Preliminary studies indicate potential antipsychotic or anti-addiction applications due to receptor antagonism .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for chiral analogs of this compound?

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during the piperazine alkylation step.

- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling reactions with enantiopure ligands (e.g., Josiphos) to install stereocenters .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>90% ee) .

Q. What methodologies are used to analyze receptor binding affinity and functional activity?

- Radioligand Displacement Assays : Measure Kᵢ values using membranes from transfected HEK293 cells expressing human D3 receptors. [³H]PD128907 is a common radioligand .

- Functional Antagonism : cAMP accumulation assays (e.g., GloSensor™) quantify inhibition of dopamine-mediated signaling (EC₅₀ ~100 nM) .

- Schild Analysis : Determine equilibrium dissociation constants (Kb) to assess competitive antagonism .

Q. How can structure-activity relationship (SAR) contradictions be resolved for analogs with varying substituents?

- Case Study : Analog 13 (5-iodo variant) shows 10-fold higher D3 affinity than the bromo derivative. This discrepancy is resolved via molecular docking , which highlights halogen bonding with Tyr365 in the receptor’s binding pocket .

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring enhance affinity, while bulky substituents reduce it due to steric clashes .

Q. What strategies mitigate instability during formulation or storage?

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts interactions with D3 receptors (e.g., hydrogen bonding with Asp110).

- ADME Prediction : SwissADME calculates logP (~3.2) and predicts moderate blood-brain barrier permeability .

- Metabolic Stability : CYP450 metabolism (e.g., CYP2D6) is assessed via in vitro microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.